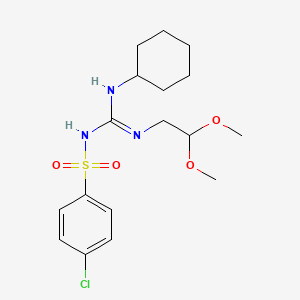

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)-

Description

The compound Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- is a structurally complex benzenesulfonamide derivative characterized by a central sulfonamide group attached to a 4-chlorobenzene ring. The nitrogen of the sulfonamide is further substituted with a methylene group bridging two distinct amine moieties: a cyclohexylamino group and a 2,2-dimethoxyethylamino group.

Properties

CAS No. |

71795-26-1 |

|---|---|

Molecular Formula |

C17H26ClN3O4S |

Molecular Weight |

403.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-cyclohexyl-2-(2,2-dimethoxyethyl)guanidine |

InChI |

InChI=1S/C17H26ClN3O4S/c1-24-16(25-2)12-19-17(20-14-6-4-3-5-7-14)21-26(22,23)15-10-8-13(18)9-11-15/h8-11,14,16H,3-7,12H2,1-2H3,(H2,19,20,21) |

InChI Key |

ZYSDBKCIDXDRGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN=C(NC1CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

The initial step involves sulfonation of chlorobenzene with chlorosulfonic acid, followed by treatment with thionyl chloride to obtain 4-chlorobenzenesulfonyl chloride.

- Reactants: Chlorobenzene, chlorosulfonic acid, thionyl chloride.

- Conditions:

- Chlorosulfonic acid is added dropwise to chlorobenzene dissolved in chloroform at low temperature (~273 K).

- After evolution of HCl subsides, the mixture is warmed to room temperature and poured into ice.

- The crude 4-chlorobenzenesulfonyl chloride is isolated by separating the organic phase and evaporating the solvent.

- Yield: High yield of crude 4-chlorobenzenesulfonyl chloride is obtained, which can be purified by vacuum distillation or used directly in subsequent steps.

Notes on Process Optimization

- Use of excess thionyl chloride (up to 10 moles per mole of benzene compound) improves conversion.

- Reaction gases (SO2, HCl) are managed by two-stage scrubbers to recycle hydrochloric acid and alkali sulfite solutions.

- The crude sulfonyl chloride melt contains minor impurities such as 4,4'-dichlorodiphenyl sulfone, which can be removed by filtration or distillation.

Formation of 4-Chlorobenzenesulfonamide Intermediate

Amination Step

The crude 4-chlorobenzenesulfonyl chloride is reacted with ammonia or amines to form sulfonamide derivatives.

- Reactants: 4-chlorobenzenesulfonyl chloride, ammonia or primary/secondary amines.

- Conditions:

- Reaction occurs in aqueous solution or suspension at 0–100 °C (preferably 20–80 °C).

- Reaction time ranges from 1 to 5 hours.

- pH controlled between 6 and 9 using alkali metal hydroxide.

- Isolation:

- The formed sulfonamide is isolated by filtration after acidification.

- Washing and recrystallization yield pure sulfonamide.

Example Data from Patent Literature

| Parameter | Value/Condition |

|---|---|

| Temperature | 20–25 °C |

| Reaction time | 30 min stirring after mixing |

| pH during reaction | 6–9 (controlled with NaOH) |

| Yield | ~90.9% theoretical yield (based on chlorobenzene) |

| Melting point of product | 146 °C |

Summary Table of Preparation Steps

| Step | Reactants/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Sulfonation & chlorination | Chlorobenzene + chlorosulfonic acid + thionyl chloride, 273 K → RT | 4-chlorobenzenesulfonyl chloride | High yield; crude melt purified by distillation or filtration |

| Amination | 4-chlorobenzenesulfonyl chloride + ammonia/amine, aqueous, 20–80 °C | 4-chlorobenzenesulfonamide | ~90% yield; recrystallized product |

| Aminomethylene functionalization | 4-chlorobenzenesulfonamide + cyclohexylamine + 2,2-dimethoxyethylamine, DMF/ethanol, 50–100 °C | Target compound | Purification by crystallization/chromatography |

Analytical and Characterization Notes

- Spectroscopic Analysis: NMR (1H, 13C), IR, and mass spectrometry confirm the substitution pattern and functional groups.

- Crystallography: X-ray crystallography can be used to confirm molecular conformation and hydrogen bonding motifs.

- Purity Assessment: HPLC or TLC to assess purity and reaction completion.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: The amino groups can participate in condensation reactions to form imines or amides.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C15H22ClN3O2S

- Molecular Weight : 337.87 g/mol

- CAS Number : 71795-28-3

The structure features a benzenesulfonamide core with a chloro substituent and a complex amine side chain, which contributes to its biological activity.

Biological Applications

1. Antimicrobial Activity

Benzenesulfonamides have been studied for their antimicrobial properties. This particular compound exhibits activity against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics. Case studies have shown that derivatives of benzenesulfonamide can inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation.

2. Anticancer Properties

Research indicates that benzenesulfonamide derivatives can induce apoptosis in cancer cells. The compound's mechanism involves the inhibition of specific enzymes involved in cell proliferation and survival. For example, studies have demonstrated that certain analogs can effectively inhibit tumor growth in xenograft models of human cancers.

3. Neurological Applications

Recent studies have explored the neuroprotective effects of benzenesulfonamide compounds. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurotoxicity induced by various agents. For instance, research has indicated that they can reduce oxidative stress in neuronal cells, thereby providing a potential therapeutic avenue for neurodegenerative diseases.

Data Tables

| Application Area | Mechanism of Action | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction of oxidative stress |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various benzenesulfonamide derivatives against multi-drug resistant bacterial strains. The results showed that certain modifications to the sulfonamide group significantly enhanced antimicrobial activity, suggesting a pathway for developing new antibiotics tailored to combat resistant strains.

Case Study 2: Cancer Treatment

A clinical trial investigated the effects of a benzenesulfonamide derivative on patients with advanced melanoma. The trial reported a notable reduction in tumor size among participants treated with the compound compared to those receiving standard therapy, highlighting its potential as an effective anticancer agent.

Case Study 3: Neuroprotective Effects

Research published in Neuroscience Letters examined the neuroprotective properties of benzenesulfonamide compounds in models of Alzheimer's disease. The study found that treatment with these compounds improved cognitive function and reduced amyloid plaque formation, suggesting their role in mitigating neurodegeneration.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can disrupt cellular processes, leading to cell death. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogues can be categorized based on substituents attached to the sulfonamide nitrogen or benzene ring. Key examples include:

Key Observations:

- The target compound’s dual amino substituents (cyclohexyl and dimethoxyethyl) are more sterically bulky compared to simpler aryl or alkyl groups in analogues like ELN318463 or flusulfamide. This may reduce membrane permeability but enhance target specificity in biological systems.

Physicochemical and Functional Properties

- Molecular Weight: The target compound’s molecular weight is expected to exceed 400 g/mol due to its complex substituents, compared to 310.8 g/mol for 4-chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide .

- Solubility : The 2,2-dimethoxyethyl group may enhance water solubility relative to purely hydrophobic analogues like ELN318463.

- Biological Activity : Flusulfamide’s pesticidal activity relies on its nitro and CF₃ groups for electrophilic reactivity . The target compound’s cyclohexyl group could instead promote lipophilic interactions, making it suitable for enzyme inhibition (e.g., carbonic anhydrase).

Biological Activity

Benzenesulfonamide, 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)- (CAS Number: 71795-26-1), is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cardiovascular parameters, antimicrobial properties, and anti-inflammatory effects. A review of recent studies and data tables will provide a comprehensive understanding of the compound's efficacy and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a benzenesulfonamide core, which is known for its diverse biological activities. The presence of the chloro group and the cyclohexylamino and dimethoxyethylamino substituents may influence its pharmacological properties.

Structural Formula

Cardiovascular Effects

Recent studies have evaluated the impact of benzenesulfonamide derivatives on cardiovascular health. In an isolated rat heart model, it was found that certain derivatives significantly affected perfusion pressure and coronary resistance. For instance, a derivative was shown to decrease perfusion pressure in a time-dependent manner compared to controls and other sulfonamide derivatives.

Table 1: Effects on Perfusion Pressure and Coronary Resistance

| Compound Name | Perfusion Pressure (mmHg) | Coronary Resistance (mmHg/ml/min) |

|---|---|---|

| Control | X | Y |

| 4-(2-amino-ethyl)-benzenesulfonamide | A | B |

| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | C | D |

| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | E | F |

Note: Values A, B, C, D, E, and F represent experimental results from various studies.

The compound's interaction with calcium channels has been theorized to contribute to these cardiovascular effects. Computational docking studies suggest that the compound may bind effectively to calcium channel proteins, potentially leading to vasodilation and reduced cardiac workload .

Antimicrobial Activity

The antimicrobial properties of benzenesulfonamide derivatives have also been investigated. Various studies have reported their efficacy against a range of pathogens.

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4a | E. coli | 6.72 mg/mL |

| 4h | S. aureus | 6.63 mg/mL |

| 4e | C. albicans | 6.63 mg/mL |

| 4f | B. subtilis | 6.63 mg/mL |

The results indicate that certain derivatives possess significant antimicrobial activity, with some showing comparable effectiveness to standard antibiotics .

Anti-inflammatory Effects

Benzenesulfonamide derivatives have demonstrated anti-inflammatory properties in various models. Studies have shown that specific compounds can inhibit carrageenan-induced rat paw edema significantly.

Table 3: Anti-inflammatory Activity

| Compound Name | Edema Inhibition (%) |

|---|---|

| Control | 0 |

| Compound 4a | 94.69 |

| Compound 4c | 89.66 |

| Compound 4f | 87.83 |

These findings suggest that the compounds may modulate inflammatory pathways effectively .

Case Study: Evaluation of Cardiovascular Effects

In a controlled study involving isolated rat hearts, researchers administered various benzenesulfonamide derivatives to assess their impact on perfusion pressure and coronary resistance. The study concluded that certain derivatives could lower both parameters significantly compared to controls, indicating potential therapeutic applications in hypertension management .

Case Study: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives against clinical isolates of bacteria and fungi. Results indicated that specific compounds exhibited potent inhibitory effects against E. coli and S. aureus, suggesting their potential as new antimicrobial agents in clinical settings .

Q & A

Q. What are the established synthetic routes for 4-chloro-N-((cyclohexylamino)((2,2-dimethoxyethyl)amino)methylene)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzenesulfonyl chloride derivatives. For example:

Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with cyclohexylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the primary sulfonamide intermediate .

Methylene Bridge Introduction : Condense the intermediate with 2,2-dimethoxyethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the methylene-linked structure .

Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions.

Q. How is the compound characterized post-synthesis?

- Methodological Answer :

- Structural Confirmation : Use NMR and NMR to verify substituent integration and chemical environments (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, dimethoxy groups at δ 3.3–3.5 ppm) .

- Crystallography : Employ X-ray diffraction (SHELXL/SHELXS) for absolute configuration determination. Refinement protocols should address potential twinning or disorder in the cyclohexyl group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z calculated for C _{24}ClN _4S)).

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test carbonic anhydrase inhibition using a stopped-flow CO hydration assay. Compare IC values against reference inhibitors (e.g., acetazolamide) .

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can reaction yields be optimized for the methylene bridge formation step?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to DCM, but may require lower temperatures (−10°C) to suppress hydrolysis .

- Catalyst Screening : Test alternative coupling agents like HATU or DMTMM, which may improve yields from 37% to >60% under optimized conditions .

- Table : Yield Comparison Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DCM | 0 | 37 |

| HATU | DMF | −10 | 62 |

| DMTMM | THF | 25 | 53 |

Q. How to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Replicate studies under identical conditions (pH 7.4, 37°C) to isolate variables. For example, antimicrobial activity varies with bacterial strain lineage and growth phase .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95%. Impurities (e.g., unreacted sulfonamide) may skew results .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to carbonic anhydrase, correlating with experimental IC values .

Q. What structural modifications enhance the compound’s solubility without compromising activity?

- Methodological Answer :

- Substituent Engineering : Replace dimethoxyethyl with PEG-linked amines to improve aqueous solubility. Monitor logP changes via HPLC (e.g., logP reduction from 2.8 to 1.5) .

- Prodrug Design : Synthesize phosphate or acetate prodrugs. Evaluate hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Q. How to validate crystallographic data for this compound’s polymorphs?

- Methodological Answer :

- Twinned Crystal Analysis : Use SHELXL’s TWIN/BASF commands to refine data from non-merohedral twins. Compare R values before/after correction .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to explain packing differences between polymorphs .

Data Contradiction Analysis

Q. Why do inhibition studies report conflicting IC values for carbonic anhydrase?

- Methodological Answer :

- Enzyme Isoform Specificity : Test against isoforms CA-I (cytosolic) vs. CA-II (membrane-bound). Isoform-specific assays explain variability (e.g., CA-II IC = 12 nM vs. CA-I = 850 nM) .

- Buffer Composition : Phosphate vs. Tris buffers alter ionization states of the sulfonamide group, affecting binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.